molecular formula C12H15ClF2O2 B14039472 1-(3-Chloropropyl)-5-(difluoromethoxy)-2-ethoxybenzene

1-(3-Chloropropyl)-5-(difluoromethoxy)-2-ethoxybenzene

Cat. No.: B14039472
M. Wt: 264.69 g/mol
InChI Key: WSCHJXVWUCBSNE-UHFFFAOYSA-N
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Description

1-(3-Chloropropyl)-5-(difluoromethoxy)-2-ethoxybenzene is an organic compound with the molecular formula C12H15ClF2O2 It is characterized by the presence of a chloropropyl group, a difluoromethoxy group, and an ethoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloropropyl)-5-(difluoromethoxy)-2-ethoxybenzene typically involves the reaction of 1-(3-chloropropyl)benzene with difluoromethoxy and ethoxy substituents under specific conditions. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts to facilitate the substitution reactions. The process may involve multiple steps, including halogenation, etherification, and purification to obtain the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloropropyl)-5-(difluoromethoxy)-2-ethoxybenzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include thionyl chloride for chlorination, sodium hydroxide for hydrolysis, and various oxidizing and reducing agents such as potassium permanganate and sodium borohydride .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield a variety of substituted benzene derivatives, while oxidation can produce corresponding ketones or carboxylic acids .

Scientific Research Applications

1-(3-Chloropropyl)-5-(difluoromethoxy)-2-ethoxybenzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Chloropropyl)-5-(difluoromethoxy)-2-ethoxybenzene involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, leading to changes in their activity and function. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Chloropropyl)-5-(difluoromethoxy)-2-ethoxybenzene is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry, where tailored reactivity and functionality are required .

Properties

Molecular Formula

C12H15ClF2O2

Molecular Weight

264.69 g/mol

IUPAC Name

2-(3-chloropropyl)-4-(difluoromethoxy)-1-ethoxybenzene

InChI

InChI=1S/C12H15ClF2O2/c1-2-16-11-6-5-10(17-12(14)15)8-9(11)4-3-7-13/h5-6,8,12H,2-4,7H2,1H3

InChI Key

WSCHJXVWUCBSNE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)OC(F)F)CCCCl

Origin of Product

United States

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